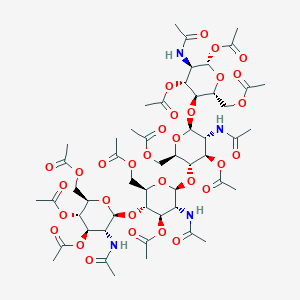![molecular formula C5H4ClN4OT B1140847 Hypoxanthine monohydrochloride, [8-3H] CAS No. 100694-13-1](/img/structure/B1140847.png)
Hypoxanthine monohydrochloride, [8-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoxanthine monohydrochloride, [8-3H] is a radiolabeled compound used extensively in biochemical and pharmacological research. It is a derivative of hypoxanthine, a naturally occurring purine derivative involved in the metabolism of nucleic acids. The radiolabeling with tritium ([8-3H]) allows for the tracking and quantification of the compound in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hypoxanthine monohydrochloride, [8-3H] typically involves the tritiation of hypoxanthine. This process can be achieved through catalytic hydrogenation using tritium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the incorporation of tritium at the desired position on the hypoxanthine molecule .
Industrial Production Methods
Industrial production of hypoxanthine monohydrochloride, [8-3H] follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and specific activity. The compound is usually supplied in an aqueous solution, steri-packaged, and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Hypoxanthine monohydrochloride, [8-3H] undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.
Major Products
Oxidation: Xanthine and uric acid.
Reduction: Dihydro derivatives of hypoxanthine.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Hypoxanthine monohydrochloride, [8-3H] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and quantification. Some of its applications include:
Chemistry: Used in studies involving nucleic acid metabolism and purine biosynthesis.
Biology: Employed in cell culture studies to investigate nucleic acid synthesis and energy metabolism.
Medicine: Utilized in pharmacological studies to assess the efficacy of antimalarial drugs and other therapeutics.
Industry: Applied in the development of diagnostic assays and radiolabeled tracers for various biochemical processes
Mechanism of Action
Hypoxanthine monohydrochloride, [8-3H] exerts its effects primarily through its role as a purine derivative. It is involved in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the synthesis of nucleotides and nucleic acids. The radiolabeling with tritium allows for the tracking of these metabolic processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Hypoxanthine monohydrochloride: Non-radiolabeled version of the compound.
Hypoxanthine bromide monohydrate: Similar structure with bromide instead of chloride.
9-Methylhypoxanthine chloride monohydrate: Methylated derivative.
Hypoxanthine nitrate monohydrate: Nitrate salt of hypoxanthine.
Hypoxanthine perchlorate monohydrate: Perchlorate salt of hypoxanthine
Uniqueness
Hypoxanthine monohydrochloride, [8-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving nucleic acid metabolism, drug efficacy, and biochemical assays .
Properties
IUPAC Name |
8-tritio-1,9-dihydropurin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H/i1T; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJQDNNYDGYLQ-PXDSPCEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)N=CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1)N=CNC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/new.no-structure.jpg)









